4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

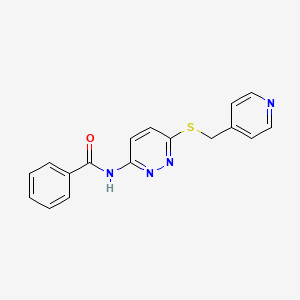

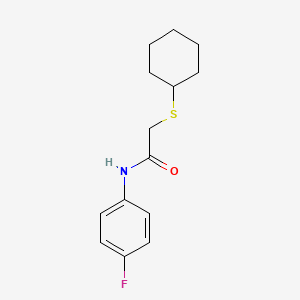

4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide is an organic compound with the molecular formula C8H7NO3S . It is also known by its CAS number 1025506-03-9 .

Molecular Structure Analysis

The molecular structure of 4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide consists of a five-membered heterocyclic ring containing one oxygen atom, one sulfur atom, and three carbon atoms . The molecular weight of this compound is 197.21 .Chemical Reactions Analysis

While specific chemical reactions involving 4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide are not detailed in the search results, related compounds such as 4-alkenyl-5H-1,2,3-oxathiazole 2,2-dioxides have been used as reagents to generate an electron-rich diene intermediate that can undergo [4 + 2] cycloaddition with α,β-unsaturated aldehydes through the iminium/enamine activation .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide include a molecular weight of 197.21 and a molecular formula of C8H7NO3S . Other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Catalytic and Enantioselective Cycloaddition

4-Alkenyl-5H-1,2,3-oxathiazole 2,2-dioxides, related to 4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide, are employed to generate an electron-rich diene intermediate. This intermediate can undergo [4 + 2] cycloaddition with α,β-unsaturated aldehydes through iminium/enamine activation. This process is essential in the synthesis of cycloadducts with high enantiomeric excess, contributing to the straightforward access to the trans-decaline framework and densely functionalized cyclohexanes (Riaño et al., 2015).

Efficient Synthesis of Cyclic Sulfamidate Imines

The compound is used in the synthesis of Z-trisubstituted 5-alkyliden cyclic sulfamidate imines through condensation reactions with aldehydes, employing L-proline as an organocatalyst. This methodology facilitates the development of trans-β-amino-α-azido/triazole and 2-hydroxy-4-triazole-5-phenylpyrrolidine derivatives, highlighting its versatility in chemical synthesis (Majee et al., 2013).

Synthesis of Heterocyclic Compounds

4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide's derivatives are pivotal in the synthesis of various heterocyclic compounds. For instance, their interaction with other chemical entities leads to the formation of novel structures like 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines, which are significant in the development of new chemical entities (Tornus et al., 1996).

Preparation of Spiro-annelated Compounds

This compound is utilized in the preparation of perhydro-1,2,3-oxathiazine 2,2-dioxides and 1-benzyl-4-methylazetidines. These processes are crucial for the synthesis of spiro-annelated compounds, demonstrating the compound's significance in creating complex molecular architectures (Varlamov et al., 2004).

Anti-HIV-1 Activity

Derivatives of 4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide have been studied for their potential anti-HIV-1 activity. The synthesis of such derivatives and their evaluation as inhibitors of HIV-1-induced cytopathicity showcases the compound's potential in antiviral research (Alvarez et al., 1994).

Non-Nucleoside Antivirals

The compound's derivatives have been identified as a new family of non-nucleoside antivirals. These derivatives exhibit selective inhibitory activity against human cytomegalovirus (HCMV) and varicella zoster virus (VZV) replication in vitro. This discovery points to the compound's significance in the development of novel antiviral agents (De Castro et al., 2009).

作用機序

Target of Action

It is known that this compound can generate an electron-rich diene intermediate in situ .

Mode of Action

4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide is able to generate an electron-rich diene intermediate in situ . This intermediate has the potential to undergo [4 + 2] cycloaddition with α,β-unsaturated aldehydes through the iminium/enamine activation .

Biochemical Pathways

The biochemical pathways affected by 4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide involve the generation of an electron-rich diene intermediate that undergoes [4 + 2] cycloaddition with α,β-unsaturated aldehydes .

特性

IUPAC Name |

4-phenyl-5H-oxathiazole 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c10-13(11)9-8(6-12-13)7-4-2-1-3-5-7/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJUSNWIRNUXEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NS(=O)(=O)O1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B2714598.png)

![3-cinnamyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714601.png)

![1,3-Dihydrospiro[indene-2,4'-oxane]-3-one](/img/structure/B2714604.png)

![1-((4-chlorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2714607.png)

![(4-Bromothiophen-2-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2714609.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2714611.png)

![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2714612.png)

![2-(2-[1,1'-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide](/img/structure/B2714616.png)

![5-[1-(2-Methylpropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2714618.png)